N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide
Description
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide (CAS: 23807-28-5) is an azo compound characterized by a bromo-cyano-substituted toluyl group, a dipropylamino phenyl moiety, and a methanesulphonamide functional group.
Properties
CAS No. |
83249-54-1 |
|---|---|
Molecular Formula |
C21H26BrN5O2S |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-6-cyano-4-methylphenyl)diazenyl]-5-(dipropylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H26BrN5O2S/c1-5-9-27(10-6-2)17-7-8-19(20(13-17)26-30(4,28)29)24-25-21-16(14-23)11-15(3)12-18(21)22/h7-8,11-13,26H,5-6,9-10H2,1-4H3 |
InChI Key |
PRJALBAUHIQRTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)C)C#N)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide typically involves the following steps:
Diazotization: The starting material, 2-bromo-6-cyano-p-toluidine, is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-(dipropylamino)aniline in an alkaline medium to form the azo compound.
Sulphonamide Formation: The resulting azo compound is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity. Continuous flow processes and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: The azo group can be reduced to form the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide, in anticancer research. The compound's structure allows for interactions with various biological targets, making it a candidate for further development as an anticancer agent. For instance, similar compounds have shown cytotoxic effects against human cancer cell lines, indicating the need for further exploration of their mechanisms and efficacy in cancer treatment .
2. Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial properties. The structural characteristics of this compound suggest that it may exhibit similar activity against a range of pathogens. Studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, which are critical in addressing antibiotic resistance issues .
Dye Synthesis
3. Application in Dye Chemistry
The azo group present in this compound makes it suitable for use in dye synthesis. Azo compounds are widely used as dyes due to their vibrant colors and stability. The specific structure of this compound could allow for the development of new dyes with enhanced properties for textile and industrial applications .
Biochemical Probes
4. Research Tool in Biochemistry
The compound can also serve as a biochemical probe in research settings. Its ability to interact with various biological molecules makes it useful for studying enzyme activities or cellular processes. In particular, its sulfonamide moiety can inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Potential cytotoxic effects against cancer cell lines; requires further investigation |
| Antimicrobial Properties | Possible effectiveness against multi-drug resistant bacteria; relevant in combating infections |
| Dye Synthesis | Suitable for creating vibrant and stable dyes; applications in textiles and industrial processes |
| Biochemical Probes | Useful for studying enzyme activities; may inhibit specific enzymes for research purposes |
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. The azo group can participate in electron transfer reactions, while the bromo and cyano groups may enhance binding affinity to specific molecular targets. The dipropylamino group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of structurally related azo derivatives. Key analogs and their distinguishing features are outlined below:
Structural Variations and Substituent Effects
Compound 1 : N-[2-[(2-Bromo-6-cyano-p-tolyl)azo]-5-(diethylamino)phenyl]methanesulphonamide (CAS: 83249-53-0)
- Substituent Differences: Diethylamino group instead of dipropylamino.
- Properties: Reduced lipophilicity compared to the dipropylamino derivative due to shorter alkyl chains.
- Registration Date : 31/05/2018 .
Compound 2 : N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide (CAS: Not provided)
- Substituent Differences : Nitro group at the 4-position of the phenyl ring; acetamide instead of methanesulphonamide.
- Properties: Enhanced electron-withdrawing effects from the nitro group, likely increasing reactivity and photostability.
- Registration Date : 31/05/2018 .
Target Compound : N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide (CAS: 23807-28-5)
Comparative Data Table
Research Findings and Implications
- Biological Activity: Compound 1’s diethylamino group may balance solubility and bioavailability, but the absence of clinical reviews suggests unproven therapeutic utility . The target compound’s dipropylamino group could enhance tissue penetration but may also increase toxicity risks.
- Synthetic Utility : Methanesulphonamide groups (target and Compound 1) are advantageous in catalysis or dye chemistry due to their strong electron-withdrawing nature, while acetamide (Compound 2) might be preferred in less acidic environments .
Biological Activity
N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide, with CAS number 83249-54-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H26BrN5O2S |
| Molecular Weight | 492.43 g/mol |
| Purity | 98% |
| Boiling Point | 645.4 ºC |
| Flash Point | 344.1 ºC |
| Density | 1.35 g/cm³ |
The biological activity of this compound is primarily attributed to its azo and sulfonamide functional groups, which are known to interact with various biological targets. The presence of the dipropylamino group also suggests possible interactions with neurotransmitter systems, particularly in the central nervous system.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. A study on azo dyes derived from pyrazole moieties demonstrated broad-spectrum antibacterial and antifungal activities, suggesting that this compound may also possess similar effects .
Case Studies
- Antimalarial Activity : A derivative of the compound was evaluated for its antimalarial properties against Plasmodium falciparum. The results showed effective inhibition of parasite growth in vitro, and further studies indicated significant in vivo efficacy in murine models, leading to prolonged survival rates in treated subjects .
- Antitumor Potential : Investigations into related compounds have revealed their ability to inhibit specific cancer cell lines. For instance, some azo compounds demonstrated cytotoxic effects against BRAF(V600E) mutated cells, indicating potential applications in cancer therapy .
- Neurotransmitter Modulation : Given the dipropylamino group, studies suggest that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. This aspect warrants further exploration through behavioral assays and neurochemical profiling.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications to the aromatic rings significantly impact their biological activity. The incorporation of halogen atoms (like bromine) has been shown to enhance antimicrobial efficacy while maintaining low toxicity levels .
Q & A
Basic: What methodologies are recommended for synthesizing N-(2-((2-Bromo-6-cyano-p-tolyl)azo)-5-(dipropylamino)phenyl)methanesulphonamide, and how can purity be ensured?
Answer:
The compound is synthesized via multi-step azo-coupling reactions. Key steps include diazotization of 2-bromo-6-cyano-p-toluidine derivatives, followed by coupling with dipropylamino-substituted aniline intermediates. Methanesulfonamide groups are introduced via nucleophilic substitution .
Purity Assurance:
- Use HPLC with a C18 column and UV detection (λ = 254 nm) for purity analysis .
- Confirm structural integrity via 1H/13C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide S=O stretching at 1150–1350 cm⁻¹ in FTIR) .
- Quantify impurities (<0.5%) using LC-MS in positive ion mode to detect residual intermediates .
Basic: How can solubility and stability be optimized for this compound in biological assays?
Answer:
Solubility:
- Use polar aprotic solvents (e.g., DMSO or DMF) for stock solutions. For aqueous buffers, employ co-solvents like 10% PEG-400 .
- Test solubility via dynamic light scattering (DLS) to monitor aggregation at physiological pH .
Stability: - Store lyophilized powder at -20°C under argon. In solution, avoid prolonged exposure to light (azo groups are photosensitive) .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How can contradictory bioactivity results in antimicrobial studies be resolved?
Answer:
Discrepancies may arise from methodological differences in assay design:
- Standardize inoculum density (e.g., 1×10⁵ CFU/mL) and use CLSI/EUCAST guidelines for MIC determination .
- Control for compound degradation by verifying stability in culture media via LC-MS .
- Address false positives by including efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in Gram-negative assays .
- Cross-validate results using orthogonal methods (e.g., time-kill assays vs. resazurin microplate assays) .
Advanced: What computational strategies are effective for predicting the compound’s binding affinity to target proteins?
Answer:
- Perform molecular docking (AutoDock Vina) using crystal structures of bacterial dihydrofolate reductase (DHFR) or cytochrome P450 isoforms. Prioritize Glide SP/XP scoring for refinement .
- Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns trajectories) .
- Use QSAR models trained on sulfonamide derivatives to predict physicochemical properties (e.g., logP, polar surface area) influencing membrane permeability .
Advanced: How should structure-activity relationship (SAR) studies be designed for azo-sulfonamide derivatives?
Answer:
- Core Modifications: Systematically vary substituents on the azo-benzene ring (e.g., electron-withdrawing Br/CN vs. electron-donating dipropylamino groups) to assess electronic effects on bioactivity .
- Functional Group Replacements: Substitute methanesulphonamide with carboxamide or phosphonate groups to probe hydrogen-bonding interactions .
- Data Analysis: Apply multivariate regression (e.g., PLS) to correlate descriptors (Hammett σ, molar refractivity) with activity. Address collinearity via variance inflation factor (VIF) analysis .
Advanced: What experimental and analytical approaches reconcile discrepancies in metabolic stability data?
Answer:
- In vitro Models: Compare hepatic microsomal stability (human vs. rodent) with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
- Metabolite ID: Use HR-MS/MS (Q-TOF) with data-dependent acquisition (DDA) to characterize phase I/II metabolites. Prioritize m/z shifts indicative of demethylation or glucuronidation .
- Cross-Species Validation: Perform parallel studies in hepatocyte co-cultures to account for interspecies differences in enzyme expression .
Advanced: How can researchers address contradictions in long-term cytotoxicity profiles?
Answer:
- Time-Dependent Assays: Compare 24-hour vs. 72-hour exposure in MTT assays. Use live-cell imaging (IncuCyte) to monitor delayed apoptosis .
- Mechanistic Studies: Apply transcriptomics (RNA-seq) to identify pathways (e.g., oxidative stress, DNA repair) upregulated at later timepoints .
- Dose Refinement: Calculate therapeutic indices (IC50/CC50) across multiple cell lines (e.g., HEK293 vs. HepG2) to assess selective toxicity .
Advanced: What strategies validate the compound’s role in photodynamic therapy (PDT) applications?
Answer:
- Photophysical Characterization: Measure singlet oxygen quantum yield (ΦΔ) using DPBF degradation assays under LED irradiation (λ = 450 nm) .
- In vitro PDT Efficacy: Treat cancer cells (e.g., A549) with the compound (1–10 µM) and irradiate (10 J/cm²). Quantify ROS via DCFH-DA fluorescence .
- Tissue Penetration: Use 3D spheroid models to compare efficacy in normoxic vs. hypoxic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
